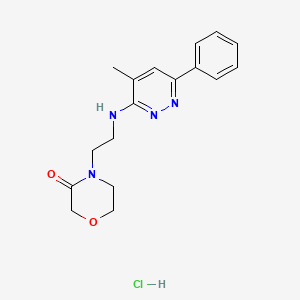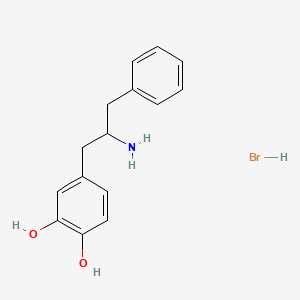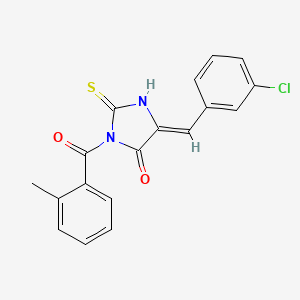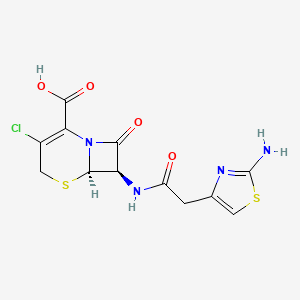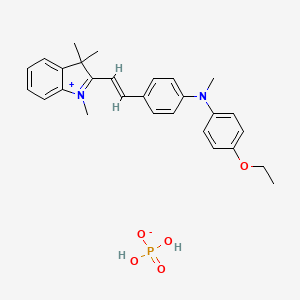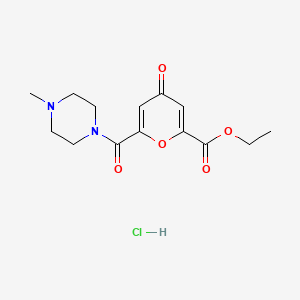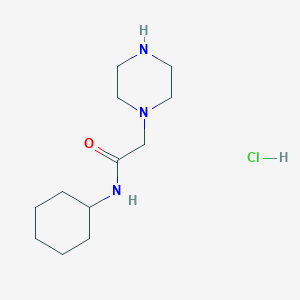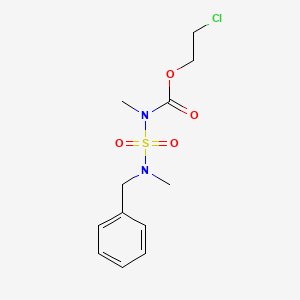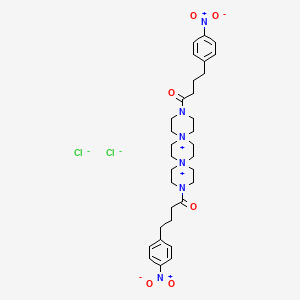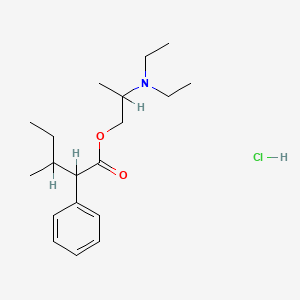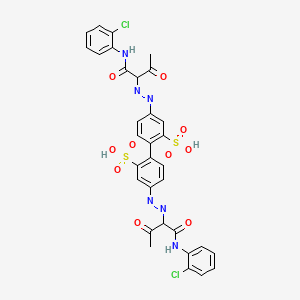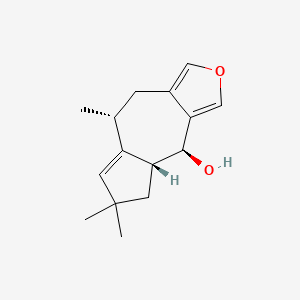
Furosardonin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furosardonin A: is a sesquiterpene compound isolated from the mushroom Russula sardonia. This compound is concentrated in the milky juice produced by the mushroom and is known for its protective properties against snails, insects, and other predators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furosardonin A can be isolated from Russula sardonia through high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) techniques . The isolation process involves extracting the milky juice from the mushroom and then purifying the compound using HPLC.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Russula sardonia mushroom .
Analyse Chemischer Reaktionen
Types of Reactions: Furosardonin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Its sesquiterpene structure makes it an interesting subject for research in natural product chemistry .
Biology: In biological research, Furosardonin A has been investigated for its anti-neosporal activity. It has shown potential in preventing the invasion of Neospora caninum, a protozoan parasite, in vitro .
Medicine: While there are no current medical applications of this compound, its biological activity suggests potential for future research in developing anti-parasitic drugs.
Industry: There are no known industrial applications of this compound at this time. its protective properties against predators could inspire future applications in agriculture or pest control.
Wirkmechanismus
The exact mechanism of action of Furosardonin A is not fully understood. it is believed to exert its effects by interfering with the cellular processes of Neospora caninum, thereby preventing the parasite from invading host cells .
Vergleich Mit ähnlichen Verbindungen
Sophoridane: Another sesquiterpene isolated from Sophora flavescens with anti-neosporal activity.
Tetraisopropylidene-cyclobutane: Found in Sophora flavescens and known for its biological activity.
Furanodiene: A compound from Torilis japonica with similar protective properties.
Uniqueness: Furosardonin A is unique due to its specific source, Russula sardonia, and its concentrated presence in the milky juice of the mushroom. Its protective properties against predators and potential anti-neosporal activity make it a compound of interest in various fields of research .
Eigenschaften
CAS-Nummer |
74638-12-3 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(5R,8aR,9S)-5,7,7-trimethyl-5,8,8a,9-tetrahydro-4H-azuleno[5,6-c]furan-9-ol |
InChI |
InChI=1S/C15H20O2/c1-9-4-10-7-17-8-13(10)14(16)12-6-15(2,3)5-11(9)12/h5,7-9,12,14,16H,4,6H2,1-3H3/t9-,12-,14+/m1/s1 |
InChI-Schlüssel |
VFKMKXFLOYASKK-IUPBHXKESA-N |
Isomerische SMILES |
C[C@@H]1CC2=COC=C2[C@H]([C@H]3C1=CC(C3)(C)C)O |
Kanonische SMILES |
CC1CC2=COC=C2C(C3C1=CC(C3)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


